molecular formula C16H15N3S B5754832 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5754832
M. Wt: 281.4 g/mol
InChI Key: NSQXUPSORXAAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as DPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTT belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism. For example, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This property makes 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects
4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its high solubility in polar solvents such as ethanol and methanol. This property makes it easy to dissolve and prepare solutions for experiments. However, one of the limitations of using 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is its potential toxicity. It is important to use appropriate safety measures when handling 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in the lab.

Future Directions

There are several future directions for the study of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. One of the potential applications of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is in the field of nanotechnology. 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can potentially be used as a ligand for the synthesis of metal nanoparticles, which have various applications in fields such as catalysis and sensing.
Another future direction for the study of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is in the field of drug discovery. 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can potentially be used as a scaffold for the synthesis of novel compounds with diverse biological activities.
Conclusion
In conclusion, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in various fields.

Synthesis Methods

The synthesis of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be achieved by the reaction of 2,4-dimethylphenyl hydrazine with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with chloroacetic acid, which leads to the formation of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The yield of this method is reported to be 75-80%.

Scientific Research Applications

4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicine, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit anticancer, antimicrobial, and antifungal activities. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have herbicidal and fungicidal activities. It can potentially be used as a pesticide to control various plant diseases and pests.

properties

IUPAC Name

4-(2,4-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-8-9-14(12(2)10-11)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQXUPSORXAAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.